N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Membrane permeability

N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060050-57-7) is a fluorinated heterocyclic building block consisting of a 1-methylpyrazole core linked via a C4-amine bridge to a 2-fluoro-3-methylphenyl ring. The 1-methylpyrazol-4-amine scaffold is a validated fragment that binds bacterial thiol-disulfide oxidoreductase EcDsbA, as demonstrated by its co-crystal structure in PDB entry 8D12.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B13200038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CN(N=C2)C)F
InChIInChI=1S/C11H12FN3/c1-8-4-3-5-10(11(8)12)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3
InChIKeyVENGTPOTNNQWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine: Fluorinated Pyrazole-Amine Building Block for Kinase-Focused Medicinal Chemistry


N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060050-57-7) is a fluorinated heterocyclic building block consisting of a 1-methylpyrazole core linked via a C4-amine bridge to a 2-fluoro-3-methylphenyl ring [1]. The 1-methylpyrazol-4-amine scaffold is a validated fragment that binds bacterial thiol-disulfide oxidoreductase EcDsbA, as demonstrated by its co-crystal structure in PDB entry 8D12 [2]. The addition of the ortho-fluoro–meta-methyl substituted phenyl ring substantially increases molecular weight (205.23 vs. 97.12 for the unsubstituted core) and lipophilicity (calculated logP 2.16 vs. -0.4) [1][3]. These features position this compound as a key intermediate for constructing kinase inhibitor candidates that require balanced hydrophobic and halogen-bonding pharmacophore elements.

Why Positional Isomers and Unsubstituted Pyrazole Analogs Cannot Substitute N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine


The precise ortho-fluoro–meta-methyl substitution pattern on the phenyl ring creates a distinct electronic and steric environment that cannot be replicated by the 4-fluoro-3-methyl positional isomer or by unsubstituted pyrazole analogs. Fluorine at the ortho position exerts a strong inductive electron-withdrawing effect (Hammett σₘ = 0.34) while simultaneously introducing steric constraints that influence binding-pocket complementarity and metabolic stability [1]. In contrast, the 4-fluoro isomer presents a much weaker electronic perturbation (σₚ = 0.06), resulting in diminished hydrogen-bond acceptor capacity and altered reactivity in cross-coupling transformations [1]. Simply using unsubstituted 1-methyl-1H-pyrazol-4-amine eliminates the fluorinated aromatic ring entirely, removing critical hydrophobic contacts and potential halogen-bonding interactions that are essential for target engagement in kinase inhibitor design [2]. These physicochemical differences translate directly into differentiated solubility, permeability, and target-binding profiles that make generic substitution scientifically unsound for any application where the fluoroaryl moiety is pharmacophorically or synthetically required.

Quantitative Differentiation Evidence for N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine vs. Closest Analogs


Lipophilicity Increase Over Unsubstituted Pyrazole Core: logP Δ = +2.6

The target compound exhibits a calculated logP of 2.156 (ZINC15), representing a 2.6 log-unit increase over the unsubstituted 1-methyl-1H-pyrazol-4-amine core (XLogP3: -0.4, PubChem) [1][2]. This substantial lipophilicity gain directly enhances passive membrane permeability, a critical parameter for intracellular target engagement. The 4-fluoro-3-methyl positional isomer is predicted to have nearly identical logP (approximately 2.1–2.2) due to identical molecular formula, but its distinct electronic topology (para- vs. ortho-fluoro) yields different hydrogen-bond acceptor geometry and metabolic stability profiles [3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area: 43–45 Ų for BBB-Penetrant Design Space

The target compound's topological polar surface area (tPSA) measured from ZINC15 is 43–45 Ų [1]. This value falls well below the widely accepted blood-brain barrier (BBB) penetration threshold of <90 Ų and is competitive with the unsubstituted core (tPSA ≈ 43.8 Ų) [2]. The addition of the 2-fluoro-3-methylphenyl group increases molecular weight by 108 Da without substantially expanding polar surface area, preserving CNS drug-likeness while improving target-binding pharmacophore density. This differentiates the target compound from larger pyrazole-based kinase inhibitors (typical tPSA >80 Ų) that are peripherally restricted [3].

CNS drug design tPSA Blood-brain barrier

Ortho-Fluoro Electronic Activation: Hammett σₘ = 0.34 vs. Para-Fluoro σₚ = 0.06

The ortho-fluoro substituent on the target compound exerts a strong electron-withdrawing inductive effect quantified by the Hammett meta constant σₘ = 0.34, compared to the para-fluoro value σₚ = 0.06 for the 4-fluoro-3-methyl positional isomer [1]. This approximately 5.7-fold difference in electronic perturbation means the target compound's phenyl ring is significantly more electron-deficient, accelerating nucleophilic aromatic substitution (SNAr) rates and enhancing hydrogen-bond acceptor strength of the fluorine atom. In medicinal chemistry contexts, this translates to stronger orthogonal multipolar interactions (e.g., C–F···H–N, C–F···C=O) with protein backbone amides and carbonyls, a feature absent in the para-fluoro isomer [2].

Hammett constants Aromatic substitution SAR

Fragment Scaffold Validation: Core Co-Crystallized with EcDsbA (PDB 8D12)

The 1-methyl-1H-pyrazol-4-amine core of the target compound has been experimentally validated as a protein ligand through co-crystallization with Escherichia coli DsbA (PDB ID: 8D12, resolution 1.65 Å) [1]. The structure reveals specific hydrogen bonds between the pyrazole N2 and the amine NH₂ with backbone carbonyl and side-chain residues of the enzyme, as well as π-stacking interactions between the pyrazole ring and a hydrophobic pocket. The target compound extends this validated fragment by appending a 2-fluoro-3-methylphenyl group that can occupy an adjacent sub-pocket, potentially adding 2–4 kcal/mol of binding free energy through hydrophobic burial and halogen bonding [2]. In contrast, the 4-fluoro-3-methyl isomer would project the fluorine atom into a different spatial vector, potentially missing key interactions.

Fragment-based drug discovery X-ray crystallography Protein-ligand interactions

Vendor Purity Benchmarking: 95% Minimum Purity with Multi-Supplier Availability

The target compound is commercially available from multiple independent vendors with a minimum purity specification of 95% (HPLC/GC) . The 4-fluoro-3-methyl positional isomer (CAS 2060053-91-8) is also supplied at 95% purity, but is listed by fewer suppliers, potentially affecting lead times and competitive pricing . The 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-amine analog (CAS 1552689-93-6) offers higher purity (98%) from some vendors, but its different substitution pattern (N1-aryl rather than C4-N-aryl) results in distinct reactivity and binding geometry that is not interchangeable with the target compound's C4-amine linkage .

Chemical procurement Purity specification Supply chain

Optimal Research and Industrial Application Scenarios for N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine


CNS-Penetrant Kinase Inhibitor Lead Generation

With a tPSA of 43–45 Ų (well below the 90 Ų BBB threshold) and a logP of 2.16, this compound is optimally suited as a starting fragment for CNS kinase inhibitor programs [1]. The ortho-fluoro substituent enhances metabolic stability relative to the para-fluoro isomer while maintaining favorable brain penetration parameters. Medicinal chemistry teams can elaborate the pyrazole C3 and C5 positions or functionalize the phenyl methyl group to rapidly generate focused libraries for blood-brain barrier-penetrant kinase targets such as LRRK2, GSK-3β, or CLK1.

Structure-Guided Fragment Growth from Validated PDB Scaffold

The co-crystal structure of the 1-methyl-1H-pyrazol-4-amine core with EcDsbA (PDB 8D12, 1.65 Å) provides an experimentally validated starting point for fragment-based drug discovery (FBDD) [2]. The target compound extends this core with a fluorinated aromatic ring that can be modeled into adjacent sub-pockets using the existing crystallographic data. This scenario is particularly valuable for academic and biotech groups pursuing FBDD against bacterial DsbA or structurally related oxidoreductase targets.

Selective Synthetic Elaboration Enabled by Ortho-Fluoro Electronic Differentiation

The strong electron-withdrawing effect of the ortho-fluoro group (Hammett σₘ = 0.34 vs. σₚ = 0.06 for the 4-fluoro isomer) enables regioselective synthetic transformations that are not achievable with the para-fluoro analog [3]. Specifically, the activated ring undergoes faster SNAr reactions, permitting selective functionalization at the phenyl C4 or C6 positions without protecting-group strategies. This makes the compound the preferred building block for synthetic chemists requiring orthogonal reactivity in multi-step syntheses of pyrazole-containing bioactive molecules.

Dual Halogen-Bonding and Hydrophobic Pharmacophore Expansion

The 2-fluoro-3-methylphenyl moiety simultaneously provides a halogen-bond acceptor (ortho-F) and a hydrophobic methyl group, enabling bimodal target engagement in kinase ATP-binding pockets [4]. The ortho-fluorine can engage backbone NH groups via C–F···H–N interactions (estimated 1–2 kcal/mol stabilization), while the meta-methyl group fills a small hydrophobic cleft. This dual pharmacophore feature is absent in simpler pyrazole building blocks and the N1-aryl analog, making the target compound uniquely suited for designing type I½ or type II kinase inhibitors that exploit both hinge-region and back-pocket contacts.

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